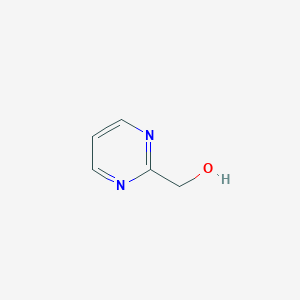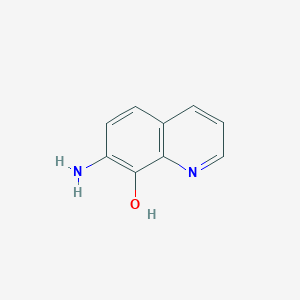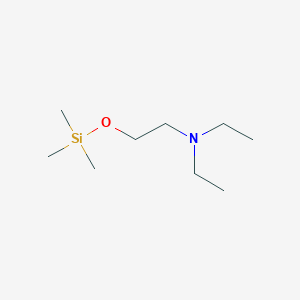
2-Pyrimidinemethanol
Vue d'ensemble
Description
2-Pyrimidinemethanol is a chemical compound with the CAS Number: 42839-09-8. Its molecular formula is C5H6N2O and it has a molecular weight of 110.12 . It is commonly used as an intermediate in various biochemical and pharmacological processes .
Synthesis Analysis
The synthesis of 2-Pyrimidinemethanol involves multi-step reactions. The process includes the use of hydrogen chloride at 0 °C for 16 hours, followed by the addition of sodium tetrahydroborate in ethanol at 0 - 20 °C under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2-Pyrimidinemethanol is based on a 2,4-diaminopyrimidine core. Computational spectroscopic analytical items (IR, NMR, and UV–Vis) are often calculated using popular DFT methods, and the predicted results are compared with the reported experimental ones .
Chemical Reactions Analysis
The chemical reactions involving 2-Pyrimidinemethanol are complex and involve multiple steps. Recent studies have utilized language models for molecule analysis, relying solely on Simplified Molecular Input Line Entry System (SMILES) as input for molecular representation learning .
Physical And Chemical Properties Analysis
2-Pyrimidinemethanol is a stable compound that is not readily reactive. It has a boiling point of 198.2±23.0 °C (Predicted), a density of 1.227±0.06 g/cm3 (Predicted), and it is stored at room temperature .
Applications De Recherche Scientifique
Anti-Tubercular Drug Development
2-Pyrimidinemethanol derivatives have been explored for their potential in anti-tubercular drug development. The compound’s ability to inhibit the dihydrofolate reductase enzyme in Mycobacterium tuberculosis makes it a candidate for creating drugs that target the glycerol binding site of the enzyme . This could lead to the development of new anti-TB drugs with improved selectivity and efficacy.
Environmental Management
In the environmental sector, 2-Pyrimidinemethanol shows promise in managing ecosystems and controlling microbial growth in water systems. Its potential algicidal properties could be harnessed to control algal blooms, which are a significant problem in water bodies worldwide, affecting both water quality and aquatic life .
Medicinal Chemistry
The pyrimidine core of 2-Pyrimidinemethanol is a versatile scaffold in medicinal chemistry, forming the basis for a variety of drugs. Pyrimidine derivatives are known for their broad biological activity, including antimicrobial, antimalarial, and anticancer properties . This makes 2-Pyrimidinemethanol a valuable starting point for synthesizing new medicinal agents.
Water Treatment
Studies suggest that 2-Pyrimidinemethanol and its derivatives could play a role in water treatment processes. Its potential biocidal activity may be effective in controlling the growth of algae and bacteria in water systems, which is crucial for maintaining water quality and safety .
Biocidal Activity
The biocidal properties of 2-Pyrimidinemethanol are of interest for applications where microbial control is essential. Its effectiveness against a range of microorganisms could lead to its use in various industries, including healthcare and food safety, to prevent microbial contamination and proliferation .
Antibacterial Properties
Research into the antibacterial properties of 2-Pyrimidinemethanol is ongoing, with the potential to develop new antibacterial agents. Its mechanism of action may involve disrupting cellular processes or membranes of bacteria, providing a new approach to combat bacterial infections .
Safety And Hazards
Propriétés
IUPAC Name |
pyrimidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-4-5-6-2-1-3-7-5/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGCZRCZOMANHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376673 | |
| Record name | 2-PYRIMIDINEMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidinemethanol | |
CAS RN |
42839-09-8 | |
| Record name | 2-Pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42839-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PYRIMIDINEMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyrimidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)







